molecular formula C23H22O6 B1679576 Rotenone CAS No. 83-79-4

Rotenone

Cat. No.: B1679576
CAS No.: 83-79-4
M. Wt: 394.4 g/mol
InChI Key: JUVIOZPCNVVQFO-HBGVWJBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Rotenone plays a significant role in biochemical reactions by inhibiting mitochondrial complex I, a crucial component of the electron transport chain . This inhibition prevents the transfer of electrons from iron-sulfur centers in complex I to ubiquinone, disrupting the production of ATP . This compound interacts with several biomolecules, including enzymes and proteins involved in cellular respiration. For instance, it binds to the NADH dehydrogenase complex, inhibiting its activity and leading to the generation of reactive oxygen species .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It disrupts the actin and microtubule cytoskeleton, increases mitochondrial velocity, and inhibits mitochondrial fusion . Additionally, this compound elevates the production of reactive oxygen species, leading to oxidative stress and cell damage . It also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting mitochondrial complex I, which is essential for ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily by inhibiting mitochondrial complex I . This inhibition blocks the electron transport chain, preventing the transfer of electrons from NADH to ubiquinone . As a result, ATP production is halted, leading to cellular energy deficits and increased production of reactive oxygen species . This compound’s binding interactions with complex I are highly specific, making it a potent inhibitor of mitochondrial respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces a decrease in cellular respiration, which gradually recovers as cells adapt to the mitochondrial dysfunction . Long-term exposure to this compound leads to significant decreases in dopaminergic neurons and increased oxidative stress . This compound’s stability and degradation in laboratory conditions are crucial factors influencing its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound can induce Parkinson-like symptoms in rodents, including motor deficits and dopaminergic neuronal loss . Higher doses of this compound exacerbate these effects, leading to severe neurodegeneration and oxidative damage . The dosage-dependent effects of this compound highlight its potential as a model compound for studying Parkinson’s disease .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving hepatic microsomal enzymes connected with NADP . The metabolism of this compound includes oxidation and O-demethylation processes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding this compound’s bioavailability and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is mainly distributed in the roots of plants but can also be found in twigs, barks, stems, leaves, seedpods, fruits, and coats . In animal models, this compound is absorbed and transported to different tissues, where it exerts its toxic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it inhibits complex I of the electron transport chain . This localization is crucial for its activity, as it directly impacts mitochondrial function and cellular energy production . This compound’s effects on mitochondrial localization and function highlight its role in inducing oxidative stress and cellular damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rotenone can be synthesized through various methods, including the extraction from plant sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or acetone to isolate this compound from plant materials .

Industrial Production Methods: In industrial settings, this compound is often produced by extracting it from the roots of Derris or Lonchocarpus plants. The extraction process involves grinding the plant material, followed by solvent extraction and purification . Recent advancements have also explored the use of nanotechnology to improve the stability and insecticidal activity of this compound by incorporating it into mesoporous silica nanoparticles .

Properties

IUPAC Name

(1S,6R,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVIOZPCNVVQFO-HBGVWJBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021248
Record name Rotenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Rotenone appears as colorless to brownish crystals or a white to brownish-white crystalline powder. Has neither odor nor taste. (NTP, 1992), Colorless to red, odorless, crystalline solid. [insecticide] [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless to red, odorless, crystalline solid., Colorless to red, odorless, crystalline solid. [insecticide]
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rotenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/618
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

410 to 428 °F at 0.5 mmHg (NTP, 1992), BP: 215 °C at 0.5 mm Hg, 410-428 °F, Decomposes
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT; CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION; CIS CONFIGURATION IS GENERALLY ACCEPTED, In water, 15 mg/L at 100 °C, Soluble in ethanol, acetone, benzene; slightly soluble in ether; very soluble in chloroform, SLIGHTLY SOLUBLE IN PETROLEUM OILS, SOL IN LIPIDS, Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride., In water 0.17 mg/L at 25 °C, 0.0002 mg/mL at 20 °C, Solubility in water: none, Insoluble
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 at 20 °C, 1.27 g/cm³, 1.27
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

less than 0.0075 mmHg at 68 °F (NTP, 1992), 0.0008 [mmHg], <0.00004 mmHg
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rotenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/618
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

Rotenone inhibits the oxidation of NADH to NAD, blocking the oxidation by NAD of substrates such as glutamate, alpha-ketoglutarate, and pyruvate. Rotenone inhibits the mitochondrial respiratory chain between diphosphopyridine nucleotide and flavine. This blockade is overcome by Vitamin K3 (menadione sodium bisulphite), which apparently activates a bypass of the rotenone sensitive site. Rotenone is a powerful inhibitor of mitochondrial electron transport. The regulation of fatty acid synthesis in mitochondria by rotenone may be altered after chronic administration, resulting in fatty changes in the liver., The ability of rotenone to inhibit respiration and glutamate oxidation was first described ... using insect tissues. The extension of this work to show potent inhibition of rat liver mitochondrial respiration and the localization of rotenone's site of action in or near complex I was described ... /Subsequent investigations/ have confirmed the view that the primary site of action for rotenone is the inhibition of respiration by interaction with complex I. Two binding sites have been identified for rotenone within complex I, a high affinity site and a lower affinity one, both of which must be occupied for full inhibition of electron flow through the complex. The recent studies with a photoaffinity label for the putative rotenone binding site already described also reveal a high affinity and a lower affinity binding site. These authors concluded that the 23 kDa PSST subunit of complex I plays a key role in high affinity binding., Rotenone inhibits cellular growth and division in many biological systems with inhibitory effects on cell division observed at 10-100 nM concentrations in a number of types of isolated cells. At least two possible mechanisms for this antimitotic action have been described: a slowing of progression through the cell cycle due to rotenone's effects on respiration and ATP availability, and a direct effect on microtubule assembly and spindle formation which arrests cell division in mitosis and resembles the effects of colchicine in disrupting spindle formation., /The/ general antiproliferative action /of rotenone is/ related to the ability of rotenoids to inhibit the expression of phorbol ester-induced omithine decarboxylase (ODC) in mouse cells. ODC is involved in the regulation of cell proliferation and tumor promotion and is utilized as a biomarker for cancer chemopreventive agents. In turn, the rotenoid effect on ODC induction was attributed to an observed rapid decrease in cellular ATP levels due to complex I inhibition. The alternative hypothesis that rotenoids could have their anticancer activity by inhibiting tubulin polymerization was rejected since deguelin is inactive in this regard, and activity correlated with complex I inhibitory activity rather than antimitotic capability among several other compounds., For more Mechanism of Action (Complete) data for ROTENONE (20 total), please visit the HSDB record page.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orthorhombic, six-sided plates from trichloroethylene, Needles or leaves (alcohol, aq acetone), White crystals, Colorless to red, crystalline solid

CAS No.

83-79-4
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rotenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rotenone [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rotenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rotenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rotenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROTENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L9OT429T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

329 to 331 °F (NTP, 1992), 176 °C, MP: 185-186 °C /Dimophic Rotenone/, 163 °C, 165-166 °C, 329-331 °F, 330 °F
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotenone
Reactant of Route 2
Rotenone
Reactant of Route 3
Reactant of Route 3
Rotenone
Reactant of Route 4
Reactant of Route 4
Rotenone
Reactant of Route 5
Rotenone
Reactant of Route 6
Rotenone
Customer
Q & A

Q1: What is the primary molecular target of rotenone?

A1: this compound is a highly specific inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. [, , , , ] It binds to complex I, blocking the transfer of electrons from iron-sulfur clusters in complex I to ubiquinone (coenzyme Q). [, ]

Q2: What are the downstream effects of this compound's interaction with complex I?

A2: Inhibiting complex I disrupts the electron transport chain, leading to a cascade of downstream effects: [, , , , ]* Impaired ATP Production: this compound significantly reduces cellular ATP levels by disrupting oxidative phosphorylation, the primary energy production pathway in cells. [, , ] * Increased Reactive Oxygen Species (ROS): Blocked electron flow at complex I leads to electron leakage, primarily at complex I, and the subsequent formation of ROS like superoxide radicals. [, , , , ]* Mitochondrial Dysfunction: this compound-induced ROS production contributes to oxidative stress and damage to mitochondrial components, further impairing mitochondrial function. [, , ]* Activation of Apoptotic Pathways: Elevated ROS levels and mitochondrial dysfunction can activate cell death pathways, ultimately leading to apoptosis. [, , ]

Q3: How does this compound induce neurotoxicity, particularly in dopaminergic neurons?

A3: While this compound affects all cells dependent on mitochondrial respiration, dopaminergic neurons are particularly vulnerable to its toxic effects. Several factors contribute to this selective neurotoxicity:* High Energy Demand: Dopaminergic neurons have high energy requirements, making them particularly susceptible to ATP depletion caused by complex I inhibition. [, ]* Increased Oxidative Stress: Dopamine metabolism itself generates ROS, compounding the oxidative stress induced by this compound. [, ]* α-Synuclein Accumulation: this compound exposure can lead to the aggregation and accumulation of α-synuclein, a protein implicated in Parkinson's disease pathology. [, ]

Q4: What is the molecular formula, weight, and key structural features of this compound?

A4: * Molecular Formula: C23H22O6* Molecular Weight: 394.42 g/mol * Structure: this compound is an isoflavonoid containing a complex ring system with five fused rings. Key structural features include two ketone groups, a methoxy group, and an isopropenyl substituent. [, ]

Q5: How stable is this compound under various environmental conditions?

A5: this compound exhibits varying stability depending on environmental factors:* Light Sensitivity: this compound is susceptible to degradation upon exposure to ultraviolet (UV) light. [, , ] Formulating this compound as a nanosuspension significantly reduces UV degradation. []* Hydrolysis: this compound can undergo hydrolysis, breaking down in the presence of water, particularly under alkaline conditions. [, , ]* Temperature: Elevated temperatures can accelerate both this compound degradation and its toxic effects. [, , ]

Q6: How can this compound's stability be enhanced for practical applications?

A6: Several strategies can improve this compound stability:* Nanosuspensions: Encapsulating this compound in nanoparticles, such as chitosan-based nanocarriers, can enhance its stability, solubility, and bioavailability. []* Formulation Additives: Adding stabilizers or antioxidants to this compound formulations can help protect it from degradation. [, ]

Q7: Does this compound possess catalytic properties?

A7: this compound is primarily known for its inhibitory action on complex I and does not exhibit significant catalytic properties. [, , ] Its mechanism of action revolves around binding and blocking a specific site within complex I, rather than catalyzing a chemical reaction. [, ]

Q8: What are the historical and current applications of this compound?

A8:* Insecticide and Piscicide: Historically, this compound has been widely used as a naturally derived insecticide and piscicide due to its ability to disrupt mitochondrial function in insects and fish. [, , , , ]* Parkinson's Disease Research: this compound is utilized in laboratory settings to create animal models of Parkinson's disease, aiding in understanding disease mechanisms and evaluating potential therapies. [, , , , , , , , , ]

Q9: Have computational methods been applied to study this compound?

A9: While detailed computational studies on this compound itself are limited within the provided research, computational approaches are increasingly employed in drug discovery and toxicology research. Such methods could be applied to:* QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the toxicity and biological activity of this compound and its analogs based on their structural features. []* Molecular Docking: Simulate the interaction of this compound with its target, complex I, to understand the binding mode and identify key interactions. []

Q10: What are the regulatory considerations surrounding the use of this compound?

A11: Given its potential toxicity to humans and the environment, the use of this compound is increasingly regulated: [, , , , ]* Restricted Use: In many countries, this compound use is restricted or banned due to concerns about its environmental persistence and potential for non-target organism toxicity. [, , ]* Risk Mitigation: When this compound is used, strict safety protocols and risk mitigation strategies are essential to minimize exposure and protect human health and the environment. [, , ]

Q11: What in vitro and in vivo models have been used to study this compound toxicity?

A13:* In Vitro Models: Various cell lines, including dopaminergic cell lines like SH-SY5Y cells and PC12 cells, are used to study the mechanisms of this compound-induced neurotoxicity. [, , , , , , , ] Additionally, primary neuronal cultures and neuron-glia co-cultures provide more physiologically relevant systems to investigate this compound's effects on different cell types in the brain. [, ] * In Vivo Models: Rodent models, particularly mice and rats, are commonly used to study this compound-induced Parkinsonism. [, , , , , , , , ] These models involve administering this compound systemically (e.g., subcutaneous or oral) to induce Parkinsonian-like symptoms and neuropathological changes. [, , , , , , , , ]

Q12: Are there known mechanisms of resistance to this compound?

A14: * Target Site Mutations: Mutations in the genes encoding subunits of mitochondrial complex I can confer resistance to this compound. [] These mutations can alter this compound's binding site, reducing its ability to inhibit complex I activity. * Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450s, can enhance this compound metabolism and reduce its effective concentration at the target site. []

Q13: What are the known toxic effects of this compound in humans and animals?

A15: this compound is toxic to humans and animals through various exposure routes: [, , , , ]* Acute Toxicity: Acute this compound poisoning can cause a range of symptoms, including respiratory distress, vomiting, convulsions, and even death. [, , ] * Neurotoxicity: Chronic this compound exposure is linked to the development of Parkinsonian-like symptoms in both animal models and humans. [, , , , , , , , ]
Environmental Toxicity:* this compound can harm non-target organisms, including aquatic invertebrates and fish, posing ecological risks. [, , ]

A16: Targeted drug delivery approaches could potentially improve the use of this compound in research by:* Enhancing Brain Delivery: Nanoparticles functionalized to cross the blood-brain barrier could deliver this compound more efficiently to the brain, potentially allowing the use of lower, less toxic doses in animal models. []* Cell-Specific Targeting: Conjugating this compound to ligands that bind specifically to dopaminergic neurons could improve its delivery to these vulnerable cells. []

Q14: Are there any biomarkers for this compound exposure?

A17:
Mitochondrial DNA (mtDNA) Damage:* Increased mtDNA damage in blood and skeletal muscle has been explored as a potential biomarker for this compound exposure in rats. [] This damage persists even after complex I activity recovers, suggesting its potential as a marker of past exposure. []

Q15: What analytical techniques are commonly used to study this compound?

A18:* High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify this compound in various matrices, including biological samples and environmental samples. [, , , ]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS or LC-MS/MS), mass spectrometry provides high sensitivity and selectivity for detecting and quantifying this compound and its metabolites. [, , ]* Immunofluorescence and Immunohistochemistry: These techniques are used to visualize and quantify the expression of proteins in cells and tissues, often used in this compound research to assess neuronal loss, α-synuclein accumulation, and glial activation. [, , , , , , , , ]

Q16: What is the solubility of this compound, and how does it impact its bioavailability?

A19: this compound has low water solubility, which can limit its bioavailability and efficacy. [] Formulating this compound as a nanosuspension or using amphiphilic carriers can improve its dissolution rate and solubility, enhancing its delivery and uptake. []

A20: Analytical methods used to quantify this compound, such as HPLC and LC-MS methods, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] These validation procedures are essential to guarantee reliable and reproducible results in research and regulatory settings. [, ]

Q17: Is this compound biodegradable?

A21: this compound is considered moderately biodegradable. [, ] While it can be broken down by microorganisms in the environment, its degradation rate can be slow, leading to its persistence in some ecosystems. [, ] Factors such as temperature, pH, and the presence of organic matter can influence its biodegradation rate. []

Q18: What are some alternatives to this compound in its various applications?

A22:* Insecticides and Piscicides: Several alternative insecticides and piscicides are available, including synthetic pyrethroids, organophosphates, and biological control agents. [] The choice of alternative depends on the specific application, target species, and environmental considerations. []* Parkinson's Disease Models: Other neurotoxins, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine), are used to induce Parkinsonian-like symptoms in animal models. [, ] Each model has its advantages and limitations, and the choice depends on the specific research question. []

Q19: How should this compound waste be managed?

A23: this compound waste should be handled and disposed of following strict safety and environmental regulations. [] Proper waste management strategies include:* Collection and Storage: Collect and store this compound waste separately from other waste streams in appropriately labeled containers. * Treatment and Disposal: Dispose of this compound waste through authorized channels, such as incineration or treatment at licensed hazardous waste facilities. []* Minimization: Minimize this compound use and waste generation whenever possible by exploring alternative methods and optimizing application techniques. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.